Benzene chromium tricarbonyl

Catalog No.
S1503889
CAS No.
12082-08-5
M.F
C9H6CrO3
M. Wt
214.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzene chromium tricarbonyl

CAS Number

12082-08-5

Product Name

Benzene chromium tricarbonyl

IUPAC Name

benzene;carbon monoxide;chromium

Molecular Formula

C9H6CrO3

Molecular Weight

214.14 g/mol

InChI

InChI=1S/C6H6.3CO.Cr/c1-2-4-6-5-3-1;3*1-2;/h1-6H;;;;

InChI Key

WVSBQYMJNMJHIM-UHFFFAOYSA-N

SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=CC=C1.[Cr]

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=CC=C1.[Cr]

The exact mass of the compound (Benzene)chromium tricarbonyl is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzene chromium tricarbonyl is a foundational 'piano-stool' organometallic complex consisting of a benzene ring η6-coordinated to a chromium tricarbonyl fragment. As a yellow, crystalline solid that is relatively air-stable compared to many organometallics, it serves as a highly processable precursor for advanced arene functionalization [1]. Procurement of this pre-formed complex is primarily driven by its ability to drastically alter the electronic properties of the benzene ring, activating it for reactions that are impossible for uncomplexed arenes, while bypassing the severe equipment and time bottlenecks associated with in-house chromium hexacarbonyl synthesis [1].

Substituting benzene chromium tricarbonyl with uncomplexed benzene is chemically unviable because free benzene is strictly prone to electrophilic attack and remains completely inert to nucleophilic functionalization or direct low-temperature lithiation [1]. Conversely, attempting to substitute the commercial product with in-house synthesis using the raw precursor, chromium hexacarbonyl (Cr(CO)6), introduces severe manufacturability bottlenecks. Cr(CO)6 sublimes aggressively under reflux, requiring specialized dual-condenser Strohmeier apparatuses to wash the precursor back into the reaction, often demanding 40 to 96 hours of continuous heating [2]. Furthermore, utilizing pre-substituted arene chromium complexes (like toluene derivatives) instead of the unsubstituted benzene baseline introduces unwanted directing-group biases, resulting in complex mixtures of regioisomers during initial nucleophilic attack [1].

Elimination of Sublimation-Driven Synthesis Bottlenecks

In-house synthesis of benzene chromium tricarbonyl from chromium hexacarbonyl and benzene is notoriously inefficient due to the severe sublimation of Cr(CO)6. The reaction requires prolonged reflux in a specialized Strohmeier apparatus—a dual-condenser setup designed specifically to wash sublimed, unreacted Cr(CO)6 back into the high-boiling solvent mixture [1]. Procuring the pre-formed complex bypasses this severe equipment fouling, eliminates the handling of toxic, volatile Cr(CO)6, and reduces preparation time from multiple days to zero [1].

Evidence DimensionSynthesis setup and time overhead
Target Compound Data0 hours prep time, no specialized condenser required (direct use)
Comparator Or BaselineChromium hexacarbonyl (Cr(CO)6) + benzene (in-house synthesis)
Quantified DifferenceSaves 40+ hours of reflux and eliminates the need for a Strohmeier dual-condenser apparatus
ConditionsStandard organometallic synthesis workflow

Bypassing the sublimation-heavy synthesis of arene chromium complexes drastically streamlines laboratory workflows and reduces exposure to volatile toxic precursors.

Activation of the Arene Ring for Nucleophilic Attack (Umpolung)

Uncomplexed benzene is highly electron-rich and strictly undergoes electrophilic aromatic substitution, remaining completely inert to nucleophiles. Coordination to the highly electron-withdrawing Cr(CO)3 fragment reverses this polarity. Benzene chromium tricarbonyl readily accepts carbon nucleophiles (such as 2-lithio-1,3-dithiane or ester enolates) at low temperatures to form stable anionic η5-cyclohexadienyl complexes [1]. Subsequent oxidation yields substituted benzenes, achieving a formal nucleophilic substitution of a hydride [1].

Evidence DimensionSusceptibility to nucleophilic carbon attack
Target Compound DataRapid nucleophilic addition to form η5-cyclohexadienyl intermediates
Comparator Or BaselineUncomplexed benzene
Quantified DifferenceComplete reversal of reactivity (inert vs. highly reactive toward carbanions)
ConditionsLow-temperature carbanion addition followed by oxidative rearomatization

This complex allows chemists to functionalize simple arenes using nucleophiles, a transformation impossible with uncomplexed benzene.

Thermodynamic Acidity Enhancement for Direct Lithiation

The electron-withdrawing effect of the Cr(CO)3 moiety significantly increases the thermodynamic acidity of the arene protons. While uncomplexed benzene has a pKa of approximately 43 and requires extremely strong bases for metalation, the protons on benzene chromium tricarbonyl are sufficiently acidic to be directly and quantitatively deprotonated by n-butyllithium (n-BuLi) at low temperatures [1]. This generates a highly nucleophilic lithiated intermediate that can be trapped with various electrophiles [1].

Evidence DimensionRing proton acidity and lithiation conditions
Target Compound DataQuantitative lithiation with standard n-BuLi
Comparator Or BaselineUncomplexed benzene (pKa ~ 43)
Quantified DifferenceDrastic pKa reduction enabling use of milder, standard alkyllithium reagents
ConditionsLow temperature (-78 °C) metalation in THF

Enables the rapid, directed functionalization of the arene ring without relying on pre-halogenated precursors.

Unbiased Regiocontrol for De Novo Multi-Substitution

When building complex, multi-substituted aromatic systems, starting with substituted arene chromium tricarbonyls (like toluene or anisole derivatives) often leads to complex mixtures of ortho, meta, and para addition products due to competing steric and electronic directing effects [1]. Benzene chromium tricarbonyl, possessing six equivalent carbons, serves as the ultimate unbiased baseline. Initial nucleophilic attack or lithiation yields a single, predictable regioisomer, allowing the chemist to dictate the subsequent substitution pattern with complete control [1].

Evidence DimensionInitial substitution regioselectivity
Target Compound Data100% single regioisomer upon initial functionalization
Comparator Or BaselineToluene or Anisole chromium tricarbonyl
Quantified DifferenceAvoids the multi-isomer product mixtures typical of pre-substituted arene complexes
ConditionsInitial nucleophilic addition or directed lithiation

Provides a clean, unencumbered starting point for the total synthesis of complex, heavily functionalized aromatic targets.

De Novo Synthesis of Highly Substituted Arenes via S_NAr

Leveraging the profound umpolung reactivity demonstrated in Section 3, benzene chromium tricarbonyl is the premier precursor for synthesizing heavily substituted aromatic rings. By treating the complex with a sequence of carbon nucleophiles and electrophiles prior to oxidative decomplexation, chemists can build complex multi-substituted arenes that are inaccessible via traditional electrophilic aromatic substitution pathways [1].

Stereoselective Dearomatization to Cyclohexadienes

Instead of oxidatively rearomatizing the ring after nucleophilic attack, the intermediate anionic η5-cyclohexadienyl complex can be trapped with electrophiles (such as alkyl halides). This dearomatization strategy yields highly functionalized, stereodefined cyclohexadienes, making the complex a critical building block in the total synthesis of complex natural products and pharmaceuticals [1].

Streamlined Precursor for Ligand Exchange and Catalyst Synthesis

Because in-house synthesis from chromium hexacarbonyl suffers from severe sublimation and requires specialized Strohmeier equipment, pre-formed benzene chromium tricarbonyl is frequently procured as an easy-to-handle Cr(CO)3 transfer agent. It readily undergoes ligand exchange under milder conditions than Cr(CO)6, serving as an efficient precursor for synthesizing novel organochromium catalysts [2].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(benzene)chromium tricarbonyl

Dates

Last modified: 08-15-2023

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